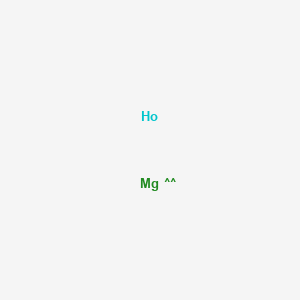
Germanium;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germanium-titanium compounds are a class of materials that combine the unique properties of germanium and titanium. Germanium is a lustrous, hard, grayish-white metalloid in the carbon group, known for its semiconductor properties . Titanium is a strong, low-density, highly corrosion-resistant metal with a silver color . When combined, these elements form compounds that exhibit unique physical and chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
The preparation of germanium-titanium compounds can be achieved through several synthetic routes. One common method involves the reaction of titanium with pure germanium at low temperatures to form Ti6Ge5. This initial stage is characterized by diffusion-controlled reactions. Upon completion, Ti6Ge5 reacts with the remaining germanium to form TiGe2, which is isomorphous with C54 TiSi2 . Industrial production methods often involve the use of high-purity germanium and titanium powders, which are mixed and subjected to high-temperature conditions to facilitate the formation of the desired compounds .
Chemical Reactions Analysis
Germanium-titanium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. For example, titanium reacts with halogens at elevated temperatures to produce titanium halides . In the case of germanium-titanium compounds, the formation of TiGe2 involves a nucleation-controlled process . Common reagents used in these reactions include halogens, hydrogen, and various organic compounds. The major products formed from these reactions include titanium halides, titanium nitrides, and various germanium-containing compounds .
Scientific Research Applications
Germanium-titanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties . In biology and medicine, germanium-titanium compounds have shown potential in the development of new therapeutic agents and diagnostic tools . For example, germanium-containing compounds have been studied for their antiviral, anti-inflammatory, and immunomodulatory properties . In industry, these compounds are used in the production of advanced materials, such as high-strength alloys and semiconductor devices .
Mechanism of Action
The mechanism of action of germanium-titanium compounds involves their interaction with various molecular targets and pathways. For instance, germanium compounds have been shown to modulate immune responses and exhibit antioxidant properties . The interaction of germanium with biological molecules can lead to the formation of reactive oxygen species, which play a role in cellular signaling and defense mechanisms . Titanium, on the other hand, is known for its biocompatibility and is often used in medical implants and prosthetics . The combination of these elements in germanium-titanium compounds can result in synergistic effects, enhancing their overall biological activity .
Comparison with Similar Compounds
Germanium-titanium compounds can be compared with other similar compounds, such as titanium-silicon and titanium-tin compounds. While all these compounds share some common properties, such as high strength and corrosion resistance, germanium-titanium compounds are unique in their semiconductor properties and potential biological applications . Similar compounds include TiSi2 and TiSn2, which are used in various industrial applications, including electronics and materials science . The unique combination of germanium and titanium in these compounds provides distinct advantages in terms of electronic properties and biocompatibility .
Properties
Molecular Formula |
GeTi |
|---|---|
Molecular Weight |
120.50 g/mol |
IUPAC Name |
germanium;titanium |
InChI |
InChI=1S/Ge.Ti |
InChI Key |
ZPPUVHMHXRANPA-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


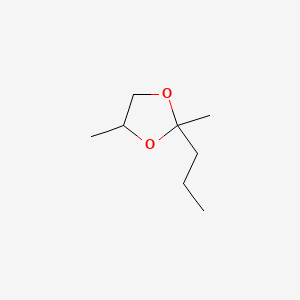
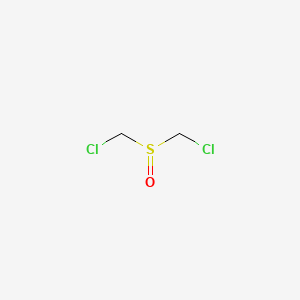
amino}benzoate](/img/structure/B14730682.png)
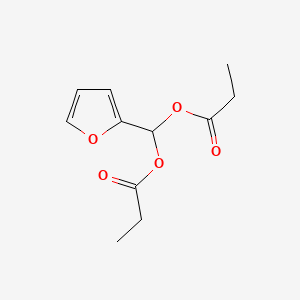

![Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile](/img/structure/B14730705.png)
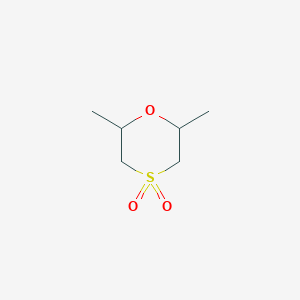
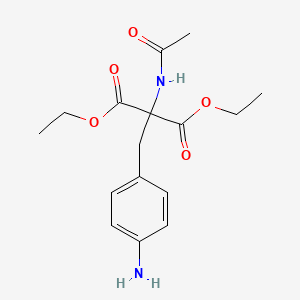
![Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate](/img/structure/B14730732.png)
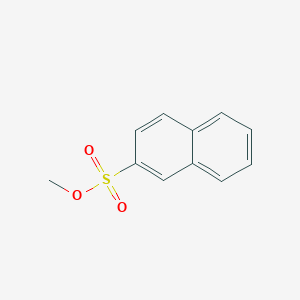

![N-benzyl-2-[(4-ethoxyphenyl)carbamoyl-(2-methylpropyl)amino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14730749.png)

